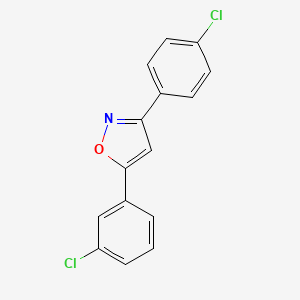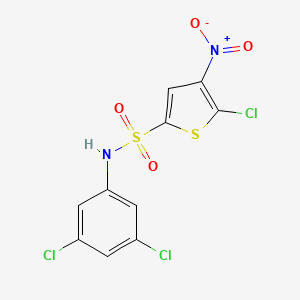
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a thiophene ring, sulfonamide group, and multiple chlorine and nitro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the thiophene ring using a nitrating agent such as nitric acid.
Chlorination: Chlorination of the thiophene ring using chlorine gas or a chlorinating agent.
Sulfonamide Formation: Reaction of the chlorinated thiophene with a sulfonamide precursor under suitable conditions to form the sulfonamide group.
Substitution: Introduction of the 3,5-dichlorophenyl group through a substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-aminothiophene.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
類似化合物との比較
Similar Compounds
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-aminothiophene: A reduced form of the compound with an amine group instead of a nitro group.
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-methylthiophene: A methyl-substituted derivative.
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(3,5-dichlorophenyl)-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
646039-87-4 |
|---|---|
分子式 |
C10H5Cl3N2O4S2 |
分子量 |
387.6 g/mol |
IUPAC名 |
5-chloro-N-(3,5-dichlorophenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H5Cl3N2O4S2/c11-5-1-6(12)3-7(2-5)14-21(18,19)9-4-8(15(16)17)10(13)20-9/h1-4,14H |
InChIキー |
ZCHYGVIGSMQIEI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


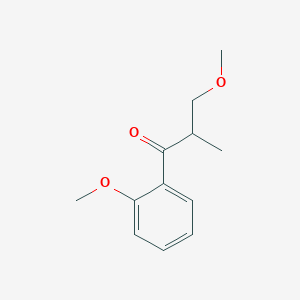
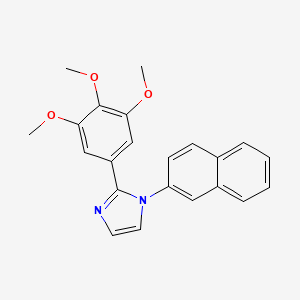


![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)

![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
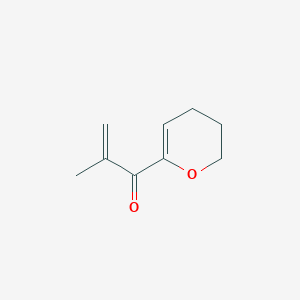
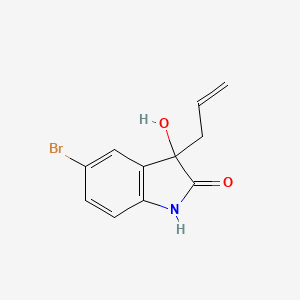
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)
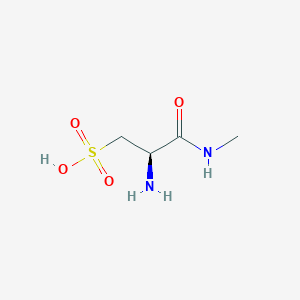
![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
